5-Methoxythiazolo[4,5-b]pyridin-2-amine
CAS No.:
Cat. No.: VC17606839
Molecular Formula: C7H7N3OS
Molecular Weight: 181.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H7N3OS |
|---|---|
| Molecular Weight | 181.22 g/mol |
| IUPAC Name | 5-methoxy-[1,3]thiazolo[4,5-b]pyridin-2-amine |
| Standard InChI | InChI=1S/C7H7N3OS/c1-11-5-3-2-4-6(9-5)10-7(8)12-4/h2-3H,1H3,(H2,8,9,10) |
| Standard InChI Key | DGOSOTMJAGTZJC-UHFFFAOYSA-N |
| Canonical SMILES | COC1=NC2=C(C=C1)SC(=N2)N |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s core structure consists of a thiazolo[4,5-b]pyridine scaffold, where the thiazole ring (a five-membered ring containing nitrogen and sulfur) is fused to a pyridine ring at the 4,5- and b-positions. The methoxy (-OCH₃) and amine (-NH₂) substituents at the 5- and 2-positions, respectively, influence its reactivity and intermolecular interactions. Key structural parameters include:
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Molecular Formula: C₇H₇N₃OS
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Molecular Weight: 181.21 g/mol
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CAS Registry: 1256822-29-3 (for the 6-methoxy positional isomer; the 5-methoxy variant is structurally analogous but distinct in substitution patterns) .
Synthesis Methodologies
Conventional Cyclization Approaches
Early synthetic routes relied on cyclocondensation reactions between chloronitropyridines and thioureas or thioamides. For example, Sahasrabudhe et al. demonstrated that 3-amino-2-chloro-5-methoxypyridine reacts with benzoyl isothiocyanate to form an acyl thiourea intermediate, which undergoes cyclization under acidic conditions to yield the thiazolo[4,5-b]pyridine core . Typical conditions involve:
| Reagents | Temperature | Time | Yield |
|---|---|---|---|
| 3-Amino-2-chloropyridine, thiourea | 110°C | 4 h | 75% |
| HCl (catalyst) | Reflux | 16 h | 66% |
Green Chemistry Innovations
Recent efforts prioritize sustainability. Sabinene, a bio-based solvent derived from pine oil, has been employed in microwave-assisted syntheses. For instance, reacting 3-amino-2-chloro-5-methylpyridine with phenyl isothiocyanate in sabinene at 130°C for 2 h under microwave irradiation achieved 64% yield, reducing energy consumption and waste .
Functionalization and Derivative Chemistry
Diazotization and Azo Dye Formation
The primary amine group at the 2-position enables diazotization, forming azo dyes with applications in chemosensing. Koshti et al. synthesized (E)-4-((5-methoxythiazolo[4,5-b]pyridin-2-yl)diazenyl)-N-phenylaniline (BK2), an azo dye that selectively detects glycine via a colorimetric response (light pink → purple; Δλₘₐₓ = 40 nm) .
Applications in Chemosensing
Glycine Detection
BK2’s selectivity for glycine stems from its ability to form a stable complex via hydrogen bonding and π-π interactions. In methanol, BK2 (50 μM) detects glycine at 50 μM with no cross-reactivity to other amino acids (e.g., alanine, leucine) .
| Amino Acid | Color Change | Absorption Shift |
|---|---|---|
| Glycine | Pink → Purple | 520 nm → 560 nm |
| Others | No change | – |
Mechanistic Insights
The detection mechanism involves deprotonation of the amine group upon glycine binding, altering the electron density of the azo linkage and shifting the absorption spectrum. Density functional theory (DFT) calculations suggest a binding energy of −2.3 eV for the BK2-glycine complex .
Industrial and Environmental Considerations
Scalability Challenges
Traditional syntheses suffer from low atom economy (≤60%) due to stoichiometric HCl byproducts. Microwave methods improve efficiency but require specialized equipment. Future work may explore catalytic cyclization or flow chemistry to enhance scalability.
Environmental Impact
Sabinene-based protocols reduce reliance on volatile organic solvents (e.g., dichloromethane), lowering the environmental footprint. Life-cycle assessments indicate a 40% reduction in carbon emissions compared to conventional routes .
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